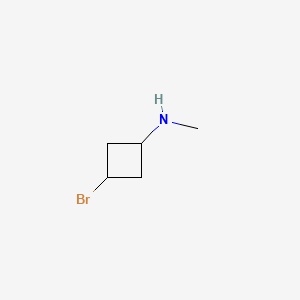
(2,5-Dimethylphenyl)(phenyl)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dimethylphenyl)(phenyl)methanethiol is an organic compound with the molecular formula C15H16S. It is a thiol, which means it contains a sulfur-hydrogen (–SH) group attached to a carbon atom. This compound is known for its distinctive odor and is used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylphenyl)(phenyl)methanethiol typically involves the reaction of 2,5-dimethylbenzyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group replaces the chlorine atom on the benzyl chloride.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Dimethylphenyl)(phenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups on aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
(2,5-Dimethylphenyl)(phenyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of (2,5-Dimethylphenyl)(phenyl)methanethiol involves its interaction with molecular targets through the thiol group. The sulfur atom in the thiol group can form covalent bonds with various electrophilic centers, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl mercaptan: Similar structure but lacks the dimethyl substitution on the aromatic ring.
Thiophenol: Contains a thiol group attached directly to a phenyl ring without additional substituents.
2,5-Dimethylthiophenol: Similar structure but with the thiol group directly attached to the aromatic ring.
Uniqueness
(2,5-Dimethylphenyl)(phenyl)methanethiol is unique due to the presence of both a phenyl and a 2,5-dimethylphenyl group attached to the methanethiol moiety. This structural feature imparts distinct chemical properties and reactivity compared to other thiol compounds.
Propriétés
Formule moléculaire |
C15H16S |
|---|---|
Poids moléculaire |
228.4 g/mol |
Nom IUPAC |
(2,5-dimethylphenyl)-phenylmethanethiol |
InChI |
InChI=1S/C15H16S/c1-11-8-9-12(2)14(10-11)15(16)13-6-4-3-5-7-13/h3-10,15-16H,1-2H3 |
Clé InChI |
CXFIOHCROFEUPN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)C(C2=CC=CC=C2)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-(1H-pyrrol-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13488834.png)
![6-Oxospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13488837.png)
![Tert-butyl 2-(bromomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13488846.png)


![[(2S)-morpholin-2-yl]methanesulfonamide hydrochloride](/img/structure/B13488853.png)
![3-(Trimethylsilyl)spiro[3.3]heptan-1-one](/img/structure/B13488859.png)
![1-Methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13488862.png)


![Tert-butyl 7-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13488881.png)


